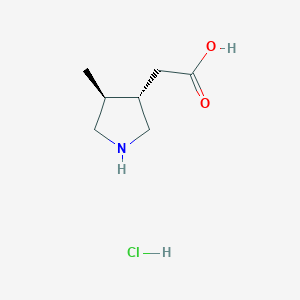

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride” is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidines are found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms), with a methyl group attached to one of the carbon atoms in the ring. There would also be an acetic acid group attached to another carbon atom in the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetic acid group would likely make the compound acidic. The pyrrolidine ring could potentially make the compound somewhat basic .Applications De Recherche Scientifique

Synthesis Techniques

- Synthesis from L-Aspartic Acid : (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale. This process involved methylation, reduction, protection, and mesylation, yielding the target compound in 65% overall yield (Yoshida et al., 1996).

Chemical Properties and Reactions

- Biosynthetic Studies : Studies on 1-Methylpyrrolidine-2-acetic acid as a precursor in the biosynthesis of tropane alkaloids showed that it is not an efficient precursor for these compounds (Huang et al., 1996).

- Synthesis of Nicotinium Sulfate : Research into turning toxic alkaloids into useful catalysts led to the creation of nicotinium sulfate from tobacco-extracted nicotine, demonstrating a novel application of pyrrolidine derivatives (Tamaddon & Azadi, 2017).

Medical and Biological Applications

- Inhibitors in Pharmacology : Studies on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride, revealed their potential as potent and selective aldose reductase inhibitors, with implications for clinical use in diabetes and related conditions (Kučerová-Chlupáčová et al., 2020).

- Antibacterial Agents Synthesis : The enantiomers of a quinolonecarboxylic acid class antibacterial agent, structurally related to 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride, demonstrated significant in vitro and in vivo antibacterial activity, highlighting the potential of such compounds in antibiotic development (Rosen et al., 1988).

Propriétés

IUPAC Name |

2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLWHOJXSPYFQL-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)